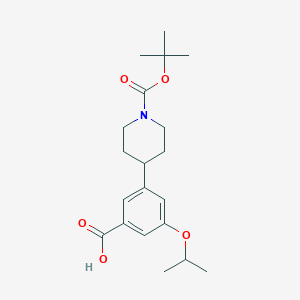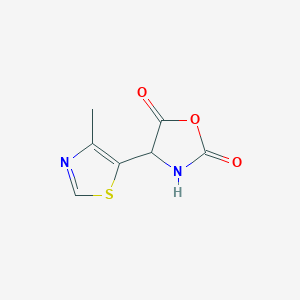
4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione is a heterocyclic compound that features both thiazole and oxazolidine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione typically involves the reaction of thiazole derivatives with oxazolidine-2,5-dione. One common method includes the use of thiosemicarbazide and phenacyl bromide, which undergoes a cyclization reaction to form the thiazole ring . The oxazolidine ring is then introduced through a subsequent reaction with oxazolidine-2,5-dione under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs a multi-step synthesis process, starting with the preparation of thiazole intermediates. These intermediates are then reacted with oxazolidine-2,5-dione in the presence of catalysts to enhance yield and purity . The reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole compounds .
Aplicaciones Científicas De Investigación
4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Thiazole Derivatives: Compounds such as 2-amino-4-methyl-5-acetylthiazole share structural similarities with 4-(4-Methyl-5-thiazolyl)oxazolidine-2,5-dione.
Oxazolidine Derivatives: Compounds like oxazolidine-2,4-dione exhibit similar chemical properties and reactivity.
Uniqueness: this compound is unique due to its dual ring structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H6N2O3S |
|---|---|
Peso molecular |
198.20 g/mol |
Nombre IUPAC |
4-(4-methyl-1,3-thiazol-5-yl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H6N2O3S/c1-3-5(13-2-8-3)4-6(10)12-7(11)9-4/h2,4H,1H3,(H,9,11) |
Clave InChI |
AMARXLVJOVHVRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2C(=O)OC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


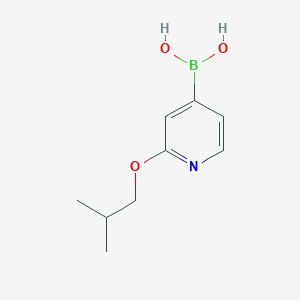
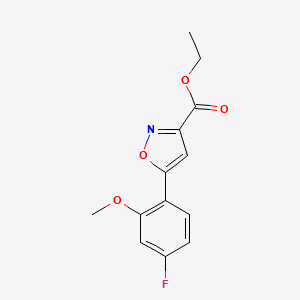
![2-Boc-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B13712802.png)
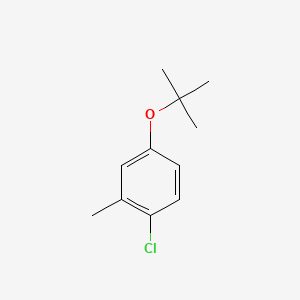
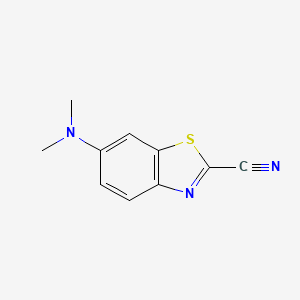
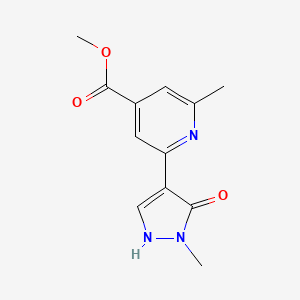
![2-[2-(2-Aminophenoxy)ethoxy]-4-nitroaniline](/img/structure/B13712855.png)
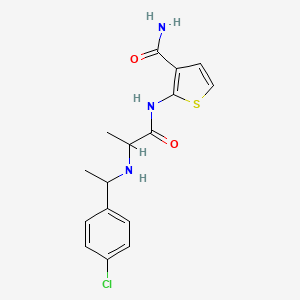
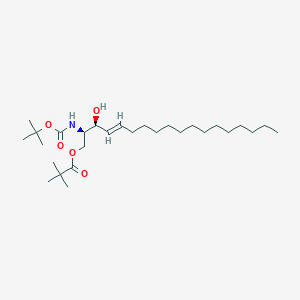
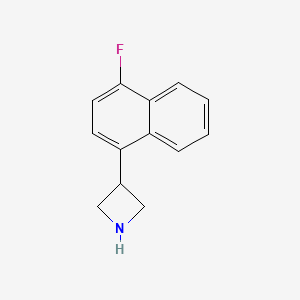
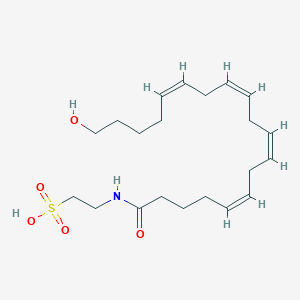
![2-{(1R,3R)-3-[(2S,3S)-(2-tert-Butoxycarbonylamino-3-methylpentanoyl)methylamino]-1-hydroxy-4-methylpentyl}thiazole-4-carboxylic acid](/img/structure/B13712871.png)

